N-tert-butyl-3-acetamidobenzamide
CAS No.:
Cat. No.: VC0738020
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 3-acetamido-N-tert-butylbenzamide |
| Standard InChI | InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-6-10(8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
| Standard InChI Key | YPJMRFZTVQPTQW-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C |
Introduction
Chemical and Physical Properties
Based on analysis of structurally similar compounds, the following properties can be reasonably attributed to N-tert-butyl-3-acetamidobenzamide:
The compound contains two amide functional groups that contribute to its polarity and hydrogen bonding capabilities. The tert-butyl group adds lipophilicity and steric bulk, which may influence both the compound's physical properties and its biological interactions.
Structural Characteristics
N-tert-butyl-3-acetamidobenzamide possesses several key structural features that distinguish it from other benzamide derivatives:
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The acetamido group at the 3-position influences the electron distribution across the benzene ring
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The N-tert-butyl amide group provides steric hindrance and lipophilicity
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The presence of two amide groups creates potential for intramolecular hydrogen bonding
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The meta-substitution pattern may result in different conformational preferences compared to ortho-substituted isomers
Research Status and Future Directions
The current research on N-tert-butyl-3-acetamidobenzamide appears limited compared to other benzamide derivatives. This represents an opportunity for further investigation, particularly in the following areas:
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Comprehensive physical characterization
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Optimized synthesis protocols
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Systematic evaluation of biological activities
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Comparative studies with positional isomers
Analytical Characterization
Future research should include comprehensive spectroscopic analysis (NMR, IR, MS) similar to the detailed characterization provided for related compounds in the literature . This would establish definitive identification parameters and aid in quality control of synthesized material.
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